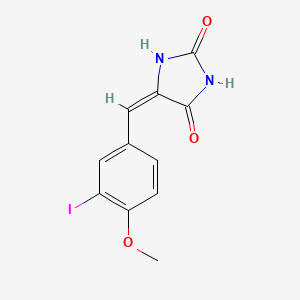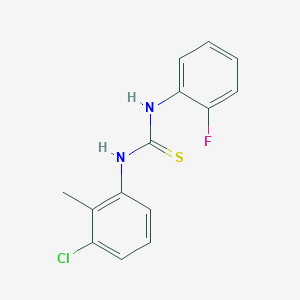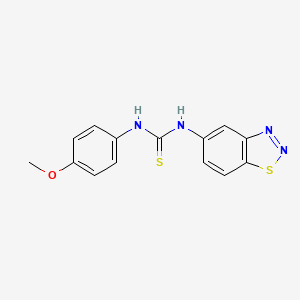
(2,4-dimethoxy-3-methylbenzyl)(2-methoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dimethoxy-3-methylbenzyl)(2-methoxybenzyl)amine, also known as ASB-136, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to a class of molecules called phenethylamines, which are known for their psychoactive properties. However, ASB-136 has been studied for its non-psychoactive properties and has shown promising results in scientific research.
作用機序
The exact mechanism of action of (2,4-dimethoxy-3-methylbenzyl)(2-methoxybenzyl)amine is not yet fully understood. However, it is believed to work by modulating certain receptors in the brain and body. Specifically, this compound has been shown to interact with the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to have anti-inflammatory properties, which may be beneficial in treating diseases such as arthritis and multiple sclerosis. Additionally, this compound has been shown to have neuroprotective properties and may be useful in treating neurodegenerative diseases. Finally, this compound has been shown to have anticancer properties and may be useful in treating various types of cancer.
実験室実験の利点と制限
(2,4-dimethoxy-3-methylbenzyl)(2-methoxybenzyl)amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it a useful tool for studying its potential therapeutic applications. Additionally, this compound has shown promising results in preclinical studies, which suggests that it may be a useful compound for further research. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not yet fully understood, which makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are several future directions for research on (2,4-dimethoxy-3-methylbenzyl)(2-methoxybenzyl)amine. One area of research is to further study its potential therapeutic applications in treating neurodegenerative diseases and cancer. Additionally, more research is needed to understand its mechanism of action and how it interacts with various receptors in the brain and body. Finally, there is a need for more studies to evaluate the safety and efficacy of this compound in humans, which will be necessary for its eventual clinical use.
合成法
The synthesis of (2,4-dimethoxy-3-methylbenzyl)(2-methoxybenzyl)amine involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of a precursor molecule, which is then reacted with other reagents to form this compound. The synthesis process is time-consuming and requires careful attention to detail to ensure the purity and quality of the final product.
科学的研究の応用
(2,4-dimethoxy-3-methylbenzyl)(2-methoxybenzyl)amine has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use in treating cancer and has shown promising results in preclinical studies.
特性
IUPAC Name |
1-(2,4-dimethoxy-3-methylphenyl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13-16(20-2)10-9-15(18(13)22-4)12-19-11-14-7-5-6-8-17(14)21-3/h5-10,19H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTNYWPMKVVXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CNCC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5848083.png)

![{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5848096.png)

![N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5848105.png)
![N-{[(4-fluorophenyl)amino]carbonyl}benzenecarbothioamide](/img/structure/B5848111.png)
![N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5848112.png)
![methyl 2-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate](/img/structure/B5848120.png)

![N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5848130.png)


![3-(4-fluorophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acrylamide](/img/structure/B5848154.png)
